molecular formula C21H28N2O3S2 B2519548 N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-22-5

N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2519548
CAS RN: 941875-22-5
M. Wt: 420.59
InChI Key: NXFQACIWJSWAHT-UHFFFAOYSA-N
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Description

The compound N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based molecule, which is a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. The presence of the acetamide group suggests potential for bioactivity, as seen in similar compounds that have been synthesized and evaluated for various biological activities, including antioxidant, antibacterial, and urease inhibition activities . The substitution of the thiazole ring with a 3,5-dimethoxybenzylthio group could potentially influence the compound's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related thiazole acetamide derivatives typically involves C-C coupling methodologies, often in the presence of a palladium catalyst, using various aryl boronic esters or acids . The synthesis pathways can be quite diverse, with the potential for regioselective attacks and cyclization reactions, leading to a variety of heterocyclic compounds . The specific synthesis route for N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of thiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which can significantly influence the compound's photophysical properties . The nature of the substituents on the thiazole ring can lead to different hydrogen-bonding patterns and crystal assemblies. For example, the presence of methyl or methoxy groups can result in various intermolecular hydrogen bonding interactions . The specific molecular structure of N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide would likely exhibit similar interactions, potentially affecting its crystalline form and stability.

Chemical Reactions Analysis

Thiazole acetamide derivatives can participate in a range of chemical reactions, depending on the functional groups present and the reaction conditions. For instance, the cyanoacetamido moiety in related compounds has been shown to undergo reactions such as dipolar cyclization and dinucleophilic-bielectrophilic attacks . The presence of the acetamide group can also lead to acylation reactions under certain conditions . The reactivity of N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide would be influenced by the electron-donating or withdrawing nature of its substituents, as well as the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamide derivatives are influenced by their molecular structure and the nature of their substituents. For example, the crystal structure, as determined by X-ray diffraction, can reveal information about the conformation of the rings and the overall geometry of the molecule . Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds and provide insights into their electronic and structural properties . Theoretical calculations, such as density functional theory (DFT), can complement experimental data by predicting molecular properties and reactivity . The specific physical and chemical properties of N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide would need to be determined through similar experimental and theoretical approaches.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Thiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For example, cyclocondensation of dimethoxybenzyl with N-substituted cyanoacetamide resulted in enaminoamides showing significant analgesic effects comparable to sodium metamizole in hotplate tests. Many of these compounds also displayed anti-inflammatory effects in carrageenan models, suggesting their potential in pain management and inflammation reduction (Yusov et al., 2019).

Antitumor Activities

Research on N-substituted acetamide derivatives bearing heterocyclic rings, including thiazole structures, has identified compounds with significant anticancer activities against various human tumor cell lines. These findings underline the therapeutic potential of thiazole derivatives in oncology (Yurttaş et al., 2015).

Antimicrobial and Antitubercular Activities

Thiazole-based compounds have been synthesized and screened for antimicrobial and antitubercular properties. Some derivatives displayed promising activities against a range of bacteria and fungi, highlighting their potential as new antimicrobial agents. These findings suggest the versatility of thiazole derivatives in developing novel treatments for infectious diseases (Shaikh et al., 2015).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes have been investigated, revealing their potential applications in electronic and photonic devices. These properties include significant optical band gaps and satisfactory switching times, making them suitable for use in various optoelectronic applications (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(cyclohexylmethyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-25-18-8-16(9-19(11-18)26-2)13-27-21-23-17(14-28-21)10-20(24)22-12-15-6-4-3-5-7-15/h8-9,11,14-15H,3-7,10,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFQACIWJSWAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

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